

In-depth Technical Guide: 4-amino-N-methanesulfonylbenzamide (CAS 1023277-26-0)

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Compound of Interest

Compound Name: 4-amino-N-methanesulfonylbenzamide

Cat. No.: B6211009

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Disclaimer: Publicly available scientific literature and technical data for **4-amino-N-methanesulfonylbenzamide** (CAS 1023277-26-0) are limited. While this document aims to provide a comprehensive overview, the scarcity of specific research on this compound necessitates the inclusion of information on structurally related sulfonamides to provide a broader context for its potential properties and applications. This information should be interpreted with caution as it may not be directly applicable to the target compound.

Introduction

4-amino-N-methanesulfonylbenzamide is a chemical compound belonging to the sulfonamide class, characterized by a benzamide structure with an amino group and a methanesulfonyl group. Sulfonamides are a well-established class of compounds with a rich history in medicinal chemistry, initially recognized for their antibacterial properties. Modern research has expanded their therapeutic potential to a wide array of applications, including their roles as carbonic anhydrase inhibitors, anti-inflammatory agents, and intermediates in pharmaceutical synthesis.^{[1][2]} This guide provides a summary of the available information on **4-amino-N-methanesulfonylbenzamide** and related compounds, focusing on its chemical properties, potential synthesis, and speculative biological activities based on the broader family of sulfonamides.

Chemical and Physical Properties

Specific experimental data for the physical and chemical properties of **4-amino-N-methanesulfonylbenzamide** are not readily available in the public domain. However, based on its chemical structure, some general properties can be inferred.

Table 1: Predicted Physicochemical Properties of **4-amino-N-methanesulfonylbenzamide**

Property	Predicted Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	-
Molecular Weight	214.24 g/mol	-
XLogP3	0.4	-
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	4	-
Rotatable Bond Count	2	-

Note: These values are computationally predicted and have not been experimentally verified.

Synthesis and Manufacturing

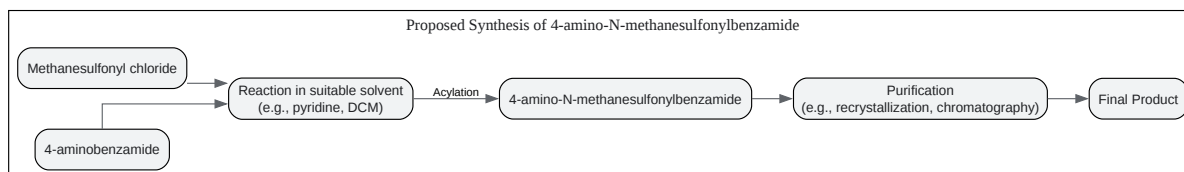
While a specific, validated synthesis protocol for **4-amino-N-methanesulfonylbenzamide** is not published, a plausible synthetic route can be proposed based on established methods for analogous sulfonamides.

General Synthetic Approach

A common strategy for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. In the case of **4-amino-N-methanesulfonylbenzamide**, a potential route could involve the reaction of 4-aminobenzoyl chloride with methanesulfonamide. However, protecting the amino group on the benzoyl chloride would be necessary to prevent side reactions.

An alternative and more likely pathway could start from 4-aminobenzamide, which would then be reacted with methanesulfonyl chloride.

Illustrative Synthetic Workflow



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Caption: Proposed synthetic workflow for **4-amino-N-methanesulfonylbenzamide**.

Potential Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of **4-amino-N-methanesulfonylbenzamide** is currently unavailable. However, the activities of structurally similar sulfonamides can provide insights into its potential therapeutic applications.

Carbonic Anhydrase Inhibition

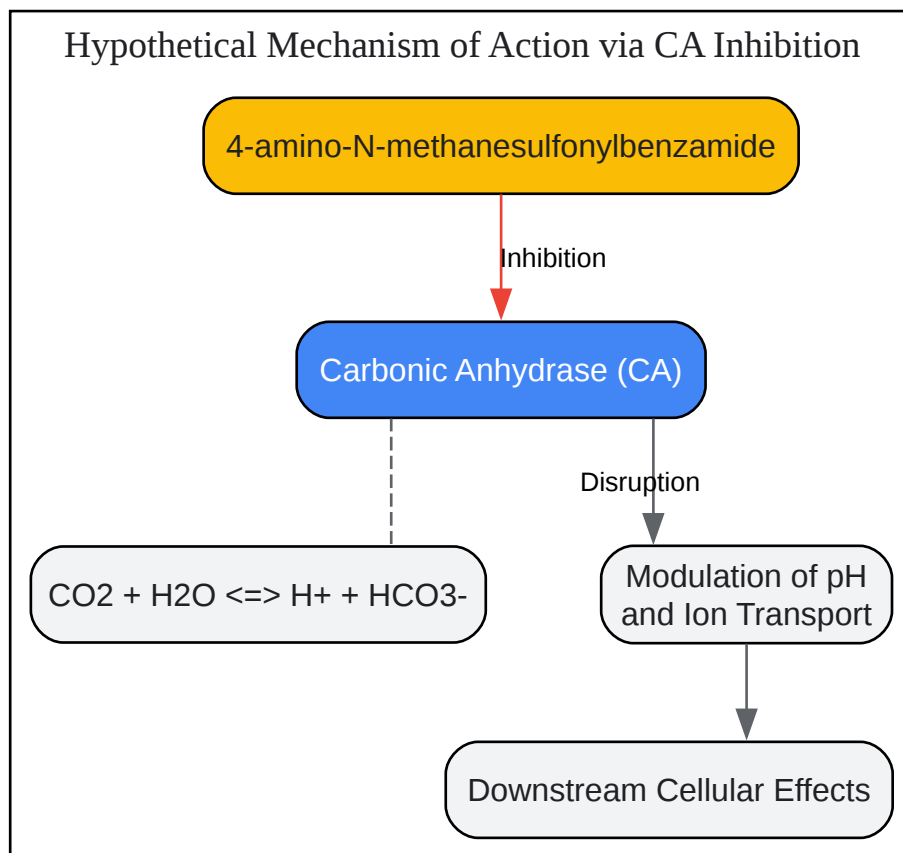
Many benzenesulfonamide derivatives are known to be inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2] The primary sulfonamide moiety is a key pharmacophore for this activity. Depending on the substitutions on the aromatic ring and the sulfonamide nitrogen, these inhibitors can exhibit varying potencies and selectivities against different CA isoforms.

Anti-inflammatory and Antibacterial Properties

The sulfonamide group is historically associated with antibacterial activity by acting as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. Some sulfonamides also exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1]

Signaling Pathways

Given the lack of specific studies on **4-amino-N-methanesulfonylbenzamide**, no signaling pathways can be definitively associated with it. However, if it were to act as a carbonic anhydrase inhibitor, it could modulate pH homeostasis and ion transport, impacting various cellular processes.



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Caption: Hypothetical signaling pathway for **4-amino-N-methanesulfonylbenzamide** as a carbonic anhydrase inhibitor.

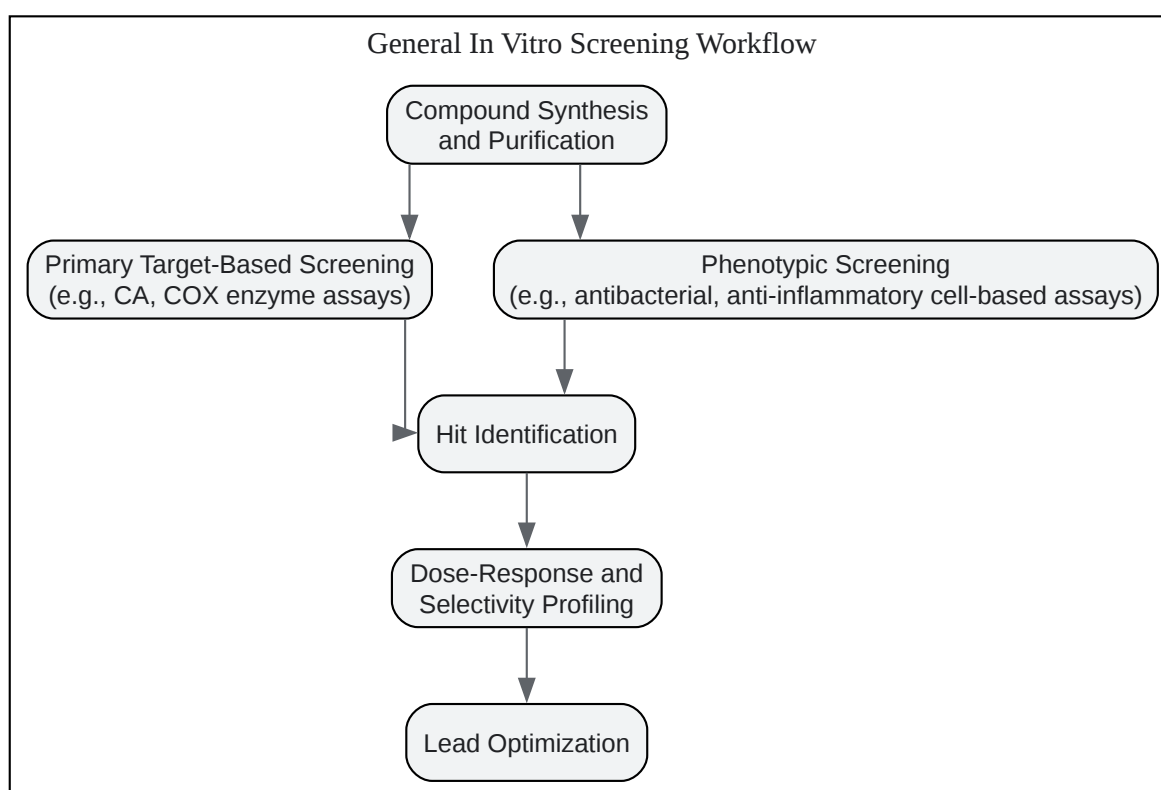
Experimental Protocols

Due to the absence of published research specifically on **4-amino-N-methanesulfonylbenzamide**, no detailed experimental protocols can be provided. Research

on this compound would likely begin with in vitro screening assays to determine its biological targets.

General In Vitro Screening Workflow

For a novel compound like **4-amino-N-methanesulfonylbenzamide**, a typical initial screening process would involve a series of in vitro assays to identify potential biological activity.



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Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity.

Conclusion and Future Directions

4-amino-N-methanesulfonylbenzamide (CAS 1023277-26-0) is a compound with limited available data. Based on the well-established pharmacology of the sulfonamide class of molecules, it holds potential for biological activity, possibly as a carbonic anhydrase inhibitor or an anti-inflammatory or antibacterial agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential. The lack of current data presents a clear opportunity for novel investigation in the field of medicinal chemistry.

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References

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